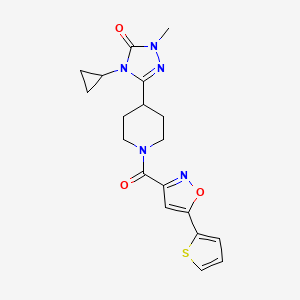

4-cyclopropyl-1-methyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-22-19(26)24(13-4-5-13)17(20-22)12-6-8-23(9-7-12)18(25)14-11-15(27-21-14)16-3-2-10-28-16/h2-3,10-13H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVKELSBWUQOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-cyclopropyl-1-methyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797287-35-4) is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological properties, and implications for medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 399.5 g/mol. The structure features several key components:

- Cyclopropyl group : This contributes to the compound's unique pharmacological properties.

- Thiophene and isoxazole moieties : These heterocycles are known for their biological activity and play crucial roles in the compound's mechanism of action.

Biological Activity

The biological activity of this compound has been explored primarily through its interaction with various biological targets. The following sections summarize the findings from recent studies.

Antibacterial Activity

Research has indicated that compounds containing five-membered heterocycles, such as triazoles and isoxazoles, exhibit significant antibacterial properties. The presence of these structural elements in 4-cyclopropyl-1-methyl-3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suggests it may possess similar activities. A study highlighted the importance of these heterocycles in enhancing antibacterial efficacy and reducing toxicity profiles .

The compound's mechanism of action may involve:

- Inhibition of bacterial cell wall synthesis : Similar triazole derivatives have been shown to disrupt cell wall integrity.

- Interference with nucleic acid synthesis : Compounds with isoxazole structures often inhibit DNA/RNA synthesis pathways.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A | Antibacterial | Showed significant inhibition against Gram-positive bacteria |

| Study B | Cytotoxicity | Exhibited moderate cytotoxic effects on cancer cell lines |

| Study C | Anti-inflammatory | Demonstrated potential in reducing inflammation in vitro |

Case Studies

Case studies have further elucidated the potential applications of this compound:

- Case Study 1 : Investigated its effect on multi-drug resistant bacterial strains, showing promising results in overcoming resistance mechanisms.

- Case Study 2 : Explored its anti-cancer properties, revealing that it could induce apoptosis in specific cancer cell lines through targeted pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Structural and Physicochemical Data

*Estimated based on substituent contributions.

†High yield inferred from analogous synthesis methods in .

‡Approximate value derived from molecular formula.

Key Observations:

Core Flexibility vs. In contrast, triazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit partial planarity disrupted by perpendicular fluorophenyl groups. Cyclopropyl groups (target compound and ) enhance steric bulk but improve metabolic stability compared to linear alkyl chains .

Substituent Impact on Solubility :

- The thiophene-isoxazole unit in the target compound likely reduces aqueous solubility compared to the chlorophenyl-substituted analogue , which may exhibit better solubility due to halogenated aromatic interactions.

- Hydroxypiperidinyl groups (e.g., ) could improve solubility via hydrogen bonding, a feature absent in the target compound.

Synthetic Feasibility :

- High-yield synthesis (>80%) is achievable for triazole-thiazole hybrids via stepwise coupling and cyclization , suggesting similar efficiency for the target compound with optimized conditions.

Crystallographic and Computational Insights

- Crystallization : The target compound’s crystallization may adopt triclinic P 1̄ symmetry, as seen in isostructural triazole-thiazole derivatives . However, its larger substituents could lead to distinct packing motifs compared to smaller analogues like .

- Software Utilization : Structural refinement for analogues often employs SHELXL and visualization tools like ORTEP-3 , which would be critical for analyzing the target compound’s conformation.

Research Implications

- Drug Discovery : The thiophene-isoxazole moiety in the target compound may enhance binding to hydrophobic enzyme pockets, analogous to coumarin-pyrimidine hybrids in .

- Material Science : The rigidity imparted by the cyclopropyl and triazolone groups could stabilize molecular frameworks in crystalline materials, similar to fluorophenyl-triazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.